molecular formula C13H15N3O2 B11868680 ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1245643-93-9

ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B11868680
CAS No.: 1245643-93-9
M. Wt: 245.28 g/mol
InChI Key: VCJPJUGNIYWFQC-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group attached to the triazole ring, along with a 3,5-dimethylphenyl substituent. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring and the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

    1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the carboxylate ester.

    1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-amine: Features an amine group in place of the carboxylate ester.

Uniqueness

Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. The combination of the triazole ring and the 3,5-dimethylphenyl substituent also contributes to its distinct chemical and physical properties.

Properties

CAS No.

1245643-93-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-4-18-13(17)12-14-8-16(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

VCJPJUGNIYWFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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